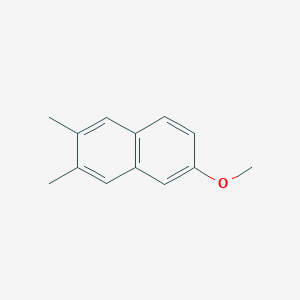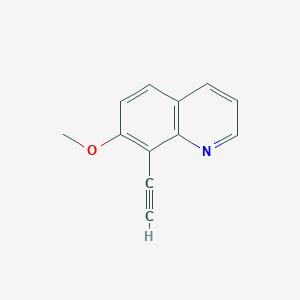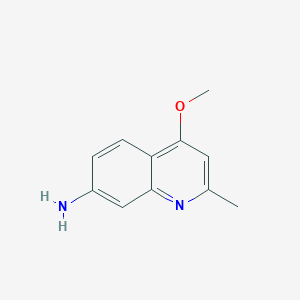![molecular formula C12H22O B11907570 7-tert-Butyl-1-oxaspiro[3.5]nonane CAS No. 87597-09-9](/img/structure/B11907570.png)
7-tert-Butyl-1-oxaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(tert-Butyl)-1-oxaspiro[3.5]nonane is a chemical compound with the molecular formula C13H21NO3. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-1-oxaspiro[3.5]nonane typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. This reaction proceeds through a series of steps, including the formation of an intermediate, tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which is then converted to the final product .
Industrial Production Methods
Industrial production methods for 7-(tert-Butyl)-1-oxaspiro[3.5]nonane are designed to be efficient and scalable. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-(tert-Butyl)-1-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different spiro compounds with altered functional groups.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different spiro compounds with modified functional groups .
Aplicaciones Científicas De Investigación
7-(tert-Butyl)-1-oxaspiro[3.5]nonane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of 7-(tert-Butyl)-1-oxaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. It is known to interact with sigma receptors, which are involved in various biological processes, including neuroprotection and neuroinflammation. The compound’s effects are mediated through its binding to these receptors, influencing their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Uniqueness
7-(tert-Butyl)-1-oxaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of a tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Propiedades
Número CAS |
87597-09-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
7-tert-butyl-1-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C12H22O/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10H,4-9H2,1-3H3 |
Clave InChI |
HUJTVNHEDODGKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2(CC1)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)

![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11907512.png)


![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)


